molecular formula C11H15NO B156043 4-Phenylpiperidin-4-ol CAS No. 40807-61-2

4-Phenylpiperidin-4-ol

Cat. No.: B156043
CAS No.: 40807-61-2
M. Wt: 177.24 g/mol
InChI Key: KQKFQBTWXOGINC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of Grignard reagents with pyrazole . This method typically requires the use of a solvent such as tetrahydrofuran (THF) and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidines.

Scientific Research Applications

4-Phenylpiperidin-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Phenylpiperidin-4-ol can be compared with other similar compounds such as:

Uniqueness: The uniqueness of this compound lies in its versatile reactivity and its role as a precursor for a wide range of bioactive molecules. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-phenylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKFQBTWXOGINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057738
Record name 4-Phenylpiperidin-4-ol
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40807-61-2
Record name 4-Hydroxy-4-phenylpiperidine
Source CAS Common Chemistry
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Record name 4-Phenylpiperidin-4-ol
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Record name 40807-61-2
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Record name 4-Phenylpiperidin-4-ol
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Record name 4-phenylpiperidin-4-ol
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Record name 4-PHENYLPIPERIDIN-4-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the stereochemistry of 4-Phenylpiperidin-4-ol derivatives?

A: The stereochemistry of this compound derivatives plays a crucial role in their biological activity. Research has shown that different diastereoisomers exhibit distinct pharmacological profiles. For instance, in studies of 1,2,5-trimethyl-4-phenylpiperidin-4-ol (Promedol), the β-isomer with an axial phenyl group displays different activity compared to the γ-isomer with an equatorial phenyl group [, ]. Similar observations have been reported for other derivatives, highlighting the importance of stereochemistry in determining their interactions with biological targets [, , ].

Q2: How does the conformation of this compound derivatives influence their activity?

A: The conformation of these compounds, particularly the orientation of the phenyl group and other substituents, significantly impacts their binding affinity and selectivity for biological targets. Studies utilizing techniques like Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) have revealed that different isomers and their derivatives adopt preferred conformations in solution [, ]. For instance, the α-isomer of 1,2,5-trimethyl-4-phenylpiperidin-4-ol tends to favor a skew-boat conformation, while the β- and γ-isomers predominantly exist in chair conformations, albeit with different phenyl group orientations []. These conformational preferences influence how these molecules interact with their targets, ultimately affecting their pharmacological properties.

Q3: What are the key structural features of this compound derivatives that contribute to their biological activity?

A: Studies exploring the Structure-Activity Relationship (SAR) of this compound derivatives have identified key structural features crucial for their activity. For example, the presence of a 4-phenylpiperidine moiety, particularly with a hydroxyl group at the 4-position, is essential for high affinity towards sigma receptors []. Modifications to this core structure, such as the introduction of substituents on the phenyl ring or alterations to the piperidine ring, can significantly impact potency and selectivity for different sigma subtypes [].

Q4: What are some examples of biological activities associated with this compound derivatives?

A: this compound derivatives have shown promising activity in several biological assays, indicating their potential therapeutic applications. One notable example is their activity as sigma receptor ligands, with certain derivatives exhibiting high affinity for both sigma1 and sigma2 subtypes []. These receptors are implicated in various physiological processes, including modulation of neurotransmission and pain perception, making them attractive targets for drug development. Additionally, some derivatives have demonstrated efficacy in preclinical models of sexual dysfunction, suggesting potential applications in this area []. Further research is ongoing to fully elucidate the therapeutic potential of these compounds.

Q5: What analytical techniques are used to characterize and study this compound derivatives?

A: Characterization of this compound derivatives often employs techniques like ¹H NMR and ¹³C NMR to elucidate their structure and stereochemistry [, , , ]. X-ray crystallography has been instrumental in determining the absolute configuration and preferred conformations of these compounds in the solid state [, ]. Other methods, such as elemental analysis, are used to confirm their chemical composition []. Further investigation into their pharmacological properties often involves in vitro assays to assess their binding affinities and functional activities on specific targets [].

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